(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one
CAS No.: 1164485-72-6
Cat. No.: VC21491778
Molecular Formula: C11H10N2OS2
Molecular Weight: 250.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1164485-72-6 |
|---|---|
| Molecular Formula | C11H10N2OS2 |
| Molecular Weight | 250.3g/mol |
| IUPAC Name | (5Z)-3-cyclopropyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
| Standard InChI | InChI=1S/C11H10N2OS2/c14-10-9(6-8-2-1-5-16-8)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)/b9-6- |
| Standard InChI Key | BRLMBIRRZVHDPF-TWGQIWQCSA-N |
| Isomeric SMILES | C1CC1N2C(=O)/C(=C/C3=CC=CS3)/NC2=S |
| SMILES | C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S |
| Canonical SMILES | C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S |
Introduction
(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is a synthetic organic compound belonging to the class of thioxoimidazolidin-4-ones. This compound is characterized by its unique structural features, including a cyclopropyl group attached to the imidazolidine ring and a thiophen-2-ylmethylene moiety. The compound's CAS number is 1164485-72-6, and its molecular formula is C11H10N2OS2, with a molar mass of approximately 250.34 g/mol .
Synthesis and Preparation
The synthesis of (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation reaction between a thioxoimidazolidin-4-one precursor and thiophene-2-carbaldehyde in the presence of a base. The reaction conditions and reagents can vary depending on the desired yield and purity of the final product .
Biological Activity and Applications
While specific biological activity data for (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is limited, compounds within the thioxoimidazolidin-4-one class have shown potential in various pharmacological applications, including antimicrobial and antioxidant activities. Further research is needed to explore the potential therapeutic uses of this specific compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume